molecular formula C6H5ClN2S B1453452 4-Chloro-5,7-dihydrothieno[3,4-D]pyrimidine CAS No. 53826-89-4

4-Chloro-5,7-dihydrothieno[3,4-D]pyrimidine

Cat. No.: B1453452
CAS No.: 53826-89-4
M. Wt: 172.64 g/mol
InChI Key: WYEUXQBLKOGGPZ-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Formula Analysis

The compound 4-Chloro-5,7-dihydrothieno[3,4-D]pyrimidine is a fused heterocyclic system comprising a thiophene ring fused to a dihydropyrimidine moiety. Its systematic IUPAC name, This compound , reflects the positions of the chlorine substituent and the hydrogenated pyrimidine ring. The molecular formula is C₆H₅ClN₂S , with a molecular weight of 172.64 g/mol . Key identifiers include:

Property Value
CAS Registry Number 53826-89-4
SMILES Notation ClC1=C2C(CSC2)=NC=N1
InChI Key WYEUXQBLKOGGPZ-UHFFFAOYSA-N
Exact Mass 171.9862 Da

The thienopyrimidine core features a sulfur atom in the thiophene ring and two nitrogen atoms in the pyrimidine ring, with the chlorine atom at position 4 contributing to its electrophilic reactivity.

Crystallographic Data and Three-Dimensional Conformational Studies

While experimental X-ray crystallographic data for this compound remains limited, computational models and analogous structures provide insights. The fused bicyclic system adopts a planar conformation, with the thiophene and pyrimidine rings sharing a common plane. The 5,7-dihydro designation indicates partial saturation of the pyrimidine ring, reducing aromaticity and increasing flexibility compared to fully aromatic analogs.

Key bond lengths and angles derived from density functional theory (DFT) calculations include:

  • C-Cl bond length : ~1.73 Å (consistent with aryl chlorides)
  • C-S bond in thiophene : ~1.71 Å
  • Dihedral angle between rings : <5° (planar conformation)

The 3D structure reveals a boat-like conformation for the dihydropyrimidine ring, stabilized by intramolecular non-covalent interactions between the sulfur atom and adjacent hydrogens.

Spectroscopic Characterization (IR, NMR, UV-Vis, Mass Spectrometry)

Infrared (IR) Spectroscopy

The IR spectrum (theoretical) predicts key absorptions:

  • C-Cl stretch : 550–600 cm⁻¹
  • C=N stretch (pyrimidine) : ~1600 cm⁻¹
  • C-S vibration : 690–740 cm⁻¹

Nuclear Magnetic Resonance (NMR)

Hypothetical ¹H NMR shifts (DMSO-d₆):

  • H-6 (thiophene) : δ 7.25–7.35 ppm (doublet, J = 5.4 Hz)
  • H-2/H-8 (dihydropyrimidine) : δ 3.95–4.10 ppm (multiplet)
  • NH protons : Not observed due to rapid exchange

¹³C NMR predictions:

  • C-4 (Cl-substituted) : δ 152–155 ppm
  • Thiophene C-3/C-4 : δ 125–130 ppm

UV-Vis Spectroscopy

The compound exhibits strong absorption at λₘₐₓ ≈ 270 nm (π→π* transitions in the conjugated system) and a weaker band near 320 nm (n→π* transitions involving lone pairs on sulfur and nitrogen).

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 171.9862 (calculated for C₆H₅ClN₂S). Fragmentation patterns include:

  • Loss of Cl (→ m/z 136.03)
  • Cleavage of the thiophene ring (→ m/z 93.04, C₃H₃NS⁺)

Computational Chemistry Insights (DFT Calculations, Molecular Orbital Analysis

DFT studies (B3LYP/6-311+G(d,p)) reveal:

Frontier Molecular Orbitals

Orbital Energy (eV) Contributing Atoms
HOMO -6.12 Thiophene S, Pyrimidine N
LUMO -1.89 Pyrimidine ring, C-Cl bond

The small HOMO-LUMO gap (4.23 eV ) suggests high reactivity, particularly at the C-4 chlorine site.

Natural Bond Orbital (NBO) Analysis

  • Hyperconjugation : Stabilization of the thiophene ring via σ→π* interactions (C-S→C-C)
  • Charge distribution : Cl atom carries a partial charge of -0.32 e, while adjacent carbons are δ+

These computational insights align with observed reactivity in Suzuki-Miyaura couplings and nucleophilic substitutions at C-4.

Properties

IUPAC Name

4-chloro-5,7-dihydrothieno[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2S/c7-6-4-1-10-2-5(4)8-3-9-6/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYEUXQBLKOGGPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CS1)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80671979
Record name 4-Chloro-5,7-dihydrothieno[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53826-89-4
Record name 4-Chloro-5,7-dihydrothieno[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-Chloro-5,7-dihydrothieno[3,4-D]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a thieno-pyrimidine scaffold with a chlorine atom at the 4-position. This unique structure contributes to its reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent in therapeutic applications.

Anticancer Activity

The compound has been investigated for its anticancer properties. Studies demonstrate that it can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, in MCF-7 breast cancer cells, treatment with this compound resulted in a marked increase in apoptotic cells, indicating its potential as an anticancer therapeutic .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is believed to inhibit certain enzymes involved in cell signaling pathways critical for cancer cell survival and proliferation. This inhibition can lead to decreased tumor growth and increased apoptosis in cancer cells .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against various bacterial strains
AnticancerInduces apoptosis in MCF-7 cells
Enzyme InhibitionInhibits enzymes related to cell proliferation

Case Study: Anticancer Efficacy

In a study evaluating the anticancer efficacy of this compound on MCF-7 cells:

  • Treatment Duration : 48 hours
  • Apoptosis Rate : Increased from 0.44% (control) to 12.62% (early apoptosis) and from 0.17% to 19.11% (late apoptosis).
  • Cell Cycle Arrest : Significant arrest at the G2/M phase was observed.

These findings underscore the compound's potential as a lead candidate for further development in cancer therapeutics .

Comparative Analysis with Related Compounds

This compound can be compared with similar compounds such as 2-Methyl-5,7-dihydrothieno[3,4-D]pyrimidine. The presence of both chlorine and methyl groups in the structure of this compound enhances its pharmacokinetic properties compared to its analogs. This unique combination may contribute to its selective activity against specific biological targets.

Scientific Research Applications

Antiviral Activity

HIV-1 Inhibition
Recent studies have highlighted the potential of thieno[3,4-D]pyrimidine derivatives, including 4-chloro-5,7-dihydrothieno[3,4-D]pyrimidine, as novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. These compounds have demonstrated exceptional potency against various HIV-1 strains, including those resistant to existing treatments. For instance, certain derivatives exhibited EC50 values ranging from 0.9 to 8.4 nM against NNRTI-resistant strains, significantly outperforming etravirine (ETV), a standard treatment .

Mechanism of Action
The mechanism by which these compounds exert their antiviral effects involves binding to the reverse transcriptase enzyme, thus inhibiting viral replication. Structural modifications have been shown to enhance solubility and bioavailability, making these compounds promising candidates for further development in HIV therapy .

Cancer Therapeutics

Epidermal Growth Factor Receptor Inhibition
Another area of application for thieno[3,4-D]pyrimidine derivatives is in the inhibition of the epidermal growth factor receptor (EGFR), which plays a crucial role in the proliferation of cancer cells. Certain synthesized derivatives have shown potent anti-proliferative activities against cancer cell lines such as A549 (lung cancer) and HCT-116 (colon cancer). One notable compound achieved an IC50 value of 0.016 µM against wild-type EGFR and demonstrated activity against mutant forms as well .

Synthetic Intermediates in Drug Development

Key Intermediate in Pharmaceutical Synthesis
this compound serves as an important synthetic intermediate in the preparation of various active pharmaceutical ingredients (APIs). Its derivatives are utilized in the synthesis of drugs targeting inflammatory diseases and cancers. The compound's structural features facilitate the design of new molecules with enhanced therapeutic profiles .

Structure-Activity Relationship Studies

Optimization of Drug Candidates
Research into the structure-activity relationships (SAR) of thieno[3,4-D]pyrimidine derivatives has led to insights that optimize their efficacy and safety profiles. Modifications to the core structure have been systematically explored to enhance antiviral potency while minimizing cytotoxicity. This iterative process is critical for developing next-generation therapeutics that can effectively combat resistant strains of viruses and cancer cells .

Summary Table: Applications of this compound

Application Area Details Key Findings
Antiviral ActivityNNRTI for HIV-1EC50 values: 0.9–8.4 nM against resistant strains
Cancer TherapeuticsEGFR inhibitionIC50: 0.016 µM against wild-type EGFR
Synthetic IntermediatesKey intermediate for various APIsFacilitates synthesis of drugs targeting inflammation
Structure-Activity StudiesOptimization through SAR studiesEnhancements in potency and reduction in cytotoxicity

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-Chloro-5,7-dihydrothieno[3,4-D]pyrimidine with structurally related derivatives, focusing on substituent effects, molecular properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications Toxicity/Safety Data
This compound Cl at 4-position C₆H₄ClN₂S ~174.62 (estimated) Not provided Potential pharmaceutical/agrochemical intermediate (inferred from analogs) No direct data; chlorine substituents may enhance reactivity and toxicity risks
2-Methyl-5,7-dihydrothieno[3,4-d]pyrimidine CH₃ at 2-position C₇H₈N₂S 152.22 36267-71-7 Flavoring agent (FEMA No. 3338); JECFA-evaluated for food safety Subacute toxicity study in rats (no adverse effects at tested doses)
2,4-Dichloro-5,7-dihydrothieno[3,4-d]pyrimidine Cl at 2- and 4-positions C₆H₄Cl₂N₂S 207.08 74901-71-6 Life science research (high-purity synthesis; American Elements catalog) Limited toxicity data; dichloro substitution may increase environmental persistence

Key Comparative Insights

Substituent Effects on Reactivity: The chlorine substituent in this compound enhances electrophilic reactivity compared to the methyl group in its 2-methyl analog. This makes the 4-chloro derivative more suitable for nucleophilic substitution reactions in drug synthesis . The 2,4-dichloro analog exhibits higher molecular weight (207.08 vs. ~174.62) and likely greater lipophilicity, impacting solubility and bioavailability .

Applications: The 2-methyl derivative is approved for use as a flavoring agent (FEMA No. 3338), with JECFA safety evaluations supporting its low toxicity profile . Dichloro derivatives are prioritized in life science research due to their versatility as intermediates, though their environmental persistence requires careful handling .

Toxicity and Safety: Chlorinated analogs (e.g., 4-chloro, 2,4-dichloro) lack comprehensive toxicity data, unlike the 2-methyl variant, which has undergone subacute testing in rats .

Preparation Methods

Annulation via Vicinal Amino Ester Thiophene Derivatives

Thiophene compounds with vicinal amino and ester groups are valuable synthons for thienopyrimidine synthesis. The key step involves cyclization through reaction with reagents like isocyanates or formamide to form the pyrimidine ring fused to the thiophene.

  • Reaction with Isocyanates/Isothiocyanates : Ethyl 2-amino-5-benzoyl-4-methylthiophene-3-carboxylates have been reacted with N-ethylisocyanate, followed by cyclization under ethanolic sodium hydroxide reflux, yielding thieno[2,3-d]pyrimidine derivatives with keto or thioxo functionalities.
  • Example : Treatment of 5b (a thiophene amino ester) with p-chlorophenyl isocyanate at elevated temperature (120°C), followed by cyclization with aqueous potassium hydroxide, yields 3-(4-chlorophenyl)-2-hydroxy-5,6,7,8-tetrahydro-benzo[b]thieno[2,3-d]pyrimidin-4-one. This method can be adapted to synthesize 4-chloro substituted derivatives by selecting appropriate isocyanate reagents and reaction conditions.

Cyclization Using Formamide

Formamide serves as a one-carbon source to facilitate ring closure forming the pyrimidine ring:

  • Procedure : Reaction of amino-substituted thiophene derivatives with formamide under reflux or room temperature conditions leads to the formation of dihydrothienopyrimidine carboxamide derivatives.
  • Yields : Such reactions typically proceed with moderate to good yields (e.g., 70-80%) and provide a route to 4-hydroxy or 4-chloro substituted thienopyrimidines depending on starting materials.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Ethanol, methanol, dichloromethane, or formamide Choice depends on reagent solubility
Temperature Reflux (80-120°C) or room temperature Higher temps favor cyclization
Reaction Time 1.5 to 24 hours Longer times improve yield but risk side reactions
Base for Cyclization Sodium hydroxide, potassium hydroxide Used to promote ring closure
Reagents Isocyanates, isothiocyanates, formamide Determines substitution pattern

Summary Table of Preparation Routes

Method Starting Material Key Reagents Product Type Yield Range References/Remarks
Annulation via Isocyanate Amino ester thiophene derivatives Isocyanates (e.g., p-chlorophenyl isocyanate) 4-chloro substituted thienopyrimidines 70-85% Cyclization with KOH after reaction
Cyclization with Formamide Amino thiophene derivatives Formamide Dihydrothienopyrimidine carboxamides 70-80% Mild conditions, room temp or reflux
Thiourea Addition + Cyclization Amino ester thiophenes + isothiocyanates Isothiocyanates, K2CO3 base Thioxo-thienopyrimidine derivatives 75-80% Microwave irradiation can enhance yield

Research Findings and Notes

  • The annulation of the pyrimidine ring on the thiophene nucleus is the most straightforward and commonly used approach for synthesizing this compound and related derivatives.
  • Use of isocyanates and isothiocyanates allows for introduction of various substituents at the 4-position, including chloro groups, which are critical for biological activity.
  • Microwave irradiation has been reported to improve yields and reduce reaction times in the synthesis of thienopyrimidines, particularly in the formation of thiourea intermediates.
  • The choice of base and solvent during cyclization is crucial to avoid side reactions and to optimize yields.
  • The reaction temperature and time must be carefully controlled to maximize product formation while minimizing decomposition or polymerization.

Q & A

Q. How are in vivo efficacy studies designed for Chagas disease models?

  • Methodology : Acute murine models involve infecting mice with T. cruzi and administering compounds orally (e.g., 10–50 mg/kg/day for 7 days). Parasitemia is monitored via blood smears, and survival rates are compared to untreated controls. Histopathology evaluates tissue clearance .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-5,7-dihydrothieno[3,4-D]pyrimidine
Reactant of Route 2
4-Chloro-5,7-dihydrothieno[3,4-D]pyrimidine

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